Hydrogen-Bond Donor Count: 6-Amino Substitution vs. Non-Amino Pyrimido[5,4-d]pyrimidine-2,4,8-triones
The 6-amino substituent on the target compound contributes one additional hydrogen-bond donor (HBD) relative to the non-amino parent pyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione,1,7-dihydro- (CAS 23000-37-5). PubChem-computed descriptors report HBD = 4 for CAS 46278-84-6 versus HBD = 3 for CAS 23000-37-5 . This single HBD difference is critical in ATP-mimetic kinase inhibitor design, where hinge-region recognition typically requires precisely two donor–acceptor pairs; the 6-amino group provides the exocyclic NH₂ necessary for adenine-mimetic hydrogen bonding with the kinase hinge backbone . In the context of ENT inhibitor SAR (pyrimido[5,4-d]pyrimidine class), nitrogen-containing substituents at the 4- and 8-positions are essential for hENT4 inhibitory activity, and an accessible 6-amino vector enables late-stage diversification that is impossible with the non-amino scaffold .
| Evidence Dimension | Hydrogen Bond Donor Count (PubChem-computed) / Synthetic amenability to 6-position derivatization |
|---|---|
| Target Compound Data | HBD = 4; 6-NH₂ available as synthetic handle for amide, urea, or reductive amination coupling |
| Comparator Or Baseline | Pyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione,1,7-dihydro- (CAS 23000-37-5): HBD = 3; no 6-amino handle |
| Quantified Difference | ΔHBD = +1; presence vs. complete absence of the 6-NH₂ functional group |
| Conditions | PubChem computed properties (Cactvs 3.4.6.11 / PubChem release 2021.05.07); SAR context from Curtin et al. (2004) and Wang et al. (2013) pyrimido[5,4-d]pyrimidine ENT inhibitor studies |
Why This Matters
Procurement of the 6-amino variant (CAS 46278-84-6) rather than the non-amino analog preserves the ability to install hinge-binding or selectivity-conferring substituents at position 6, directly enabling the synthesis of probe molecules for kinase or ENT targets.
- [1] PubChem Computed Properties: CID 135486438 (CAS 46278-84-6) vs. Pyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione,1,7-dihydro- (CAS 23000-37-5). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
- [2] Rewcastle, G. W.; Denny, W. A.; Baguley, B. C.; et al. Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. J. Med. Chem. 1997, 40 (12), 1820–1826. DOI: 10.1021/jm960711x (class-level hinge-binding principles). View Source
- [3] Wang, C.; Lin, W.; Playa, H.; Sun, S.; Cameron, K.; Buolamwini, J. K. Dipyridamole Analogs as Pharmacological Inhibitors of Equilibrative Nucleoside Transporters. Identification of Novel Potent and Selective Inhibitors of the Adenosine Transporter Function of Human Equilibrative Nucleoside Transporter 4 (hENT4). Biochem. Pharmacol. 2013, 86 (11), 1531–1540. DOI: 10.1016/j.bcp.2013.09.007. View Source
